(2-Azidoethyl)dimethylamine hydrochloride

Vue d'ensemble

Description

(2-Azidoethyl)dimethylamine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN4 and its molecular weight is 150.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2-Azidoethyl)dimethylamine hydrochloride, with the chemical formula CHClN and CAS number 86311-36-6, is a compound of interest in organic chemistry and pharmacology due to its azido functional group, which is known for its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine with sodium azide. This process can be sensitive to conditions such as temperature and solvent choice, which can affect yield and purity. The general synthetic route is as follows:

- Reagents : Dimethylamine, sodium azide, and an appropriate solvent (e.g., dichloromethane).

- Reaction Conditions : The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate azide formation.

- Purification : The product is usually purified by recrystallization or chromatography to remove unreacted starting materials and by-products.

This compound exhibits biological activity primarily through its azide group, which can undergo various chemical transformations. The azide moiety is known for its ability to participate in click chemistry reactions, particularly with alkynes, leading to the formation of triazoles. This property is exploited in drug development for targeting specific biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of azido compounds, including this compound:

- Antimicrobial Activity : Research has indicated that compounds containing azido groups can exhibit antimicrobial properties. A study highlighted the synthesis of azido derivatives that showed significant activity against various bacterial strains .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. It was found to induce cell apoptosis in certain cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Reactivity with Biomolecules : The ability of this compound to react with biomolecules has been explored. Its interaction with proteins via click chemistry has been proposed as a method for labeling and tracking biological molecules in live cells .

Safety and Toxicity

While this compound shows promising biological activities, it also poses safety concerns:

- Skin and Eye Irritation : The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .

- Explosive Potential : Azides are known for their potential explosiveness under certain conditions; thus, proper storage and handling protocols must be established .

Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

(2-Azidoethyl)dimethylamine hydrochloride has been investigated for its potential role in drug development, particularly in creating novel pharmacological agents. The azido group can facilitate the introduction of diverse functionalities through click chemistry, enabling the development of targeted therapies.

Case Study:

- A study demonstrated the use of (2-azidoethyl)dimethylamine as a precursor for synthesizing compounds that exhibit antitumor activity. The azido group was utilized to link cytotoxic agents selectively to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Bioconjugation Techniques

The azido functional group allows for bioconjugation via click chemistry, particularly with alkyne-containing biomolecules. This method is advantageous for labeling proteins or nucleic acids, facilitating studies in cellular imaging and tracking.

Data Table: Bioconjugation Examples

| Compound Used | Bioconjugation Method | Application |

|---|---|---|

| Alkyne-PEG | CuAAC | Protein labeling |

| Alkyne-DNA | Strain-promoted click | Nucleic acid tracking |

Material Science

In material science, this compound can be employed as a cross-linking agent in polymer chemistry. Its ability to form covalent bonds with polymers enhances the mechanical properties and stability of materials.

Research Findings:

- Experiments showed that incorporating (2-azidoethyl)dimethylamine into polymer matrices improved thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Safety and Handling Considerations

Due to the explosive nature of azides, handling this compound requires strict safety protocols. Proper storage conditions and protective equipment are essential to mitigate risks associated with its thermal decomposition and potential hazards during synthesis.

Propriétés

IUPAC Name |

2-azido-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.ClH/c1-8(2)4-3-6-7-5;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXMQXUFFLUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

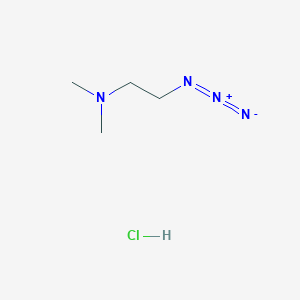

CN(C)CCN=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86311-36-6 | |

| Record name | Ethanamine, 2-azido-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86311-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-azidoethyl)dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.